molecular formula C13H14BrN3O4S2 B2475345 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 2034430-24-3

2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No. B2475345
CAS RN: 2034430-24-3
M. Wt: 420.3
InChI Key: PYSRZUAWLPTJTK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a bromophenyl group via a sulfonyl group. Another sulfonyl group links the azetidine ring to an imidazole ring. The presence of these various functional groups and rings would likely result in a rigid and possibly stereochemically interesting structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the bromine atom on the bromophenyl group could potentially be replaced in a substitution reaction. The sulfonyl groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly quite polar. The imidazole ring could potentially participate in hydrogen bonding .

Scientific Research Applications

Synthesis and Characterization

  • A study by Shah et al. (2014) describes the synthesis of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, demonstrating the potential of similar compounds in chemical synthesis and characterization. These compounds, including those similar to 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole, were synthesized and characterized for their antibacterial and antifungal activities (Shah et al., 2014).

Coordination and Rearrangement Studies

  • Bermejo et al. (2000) conducted a study involving compounds like 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole, which underwent rearrangement and coordination studies. The interaction of these compounds with a nickel center was checked, indicating the relevance of such compounds in coordination chemistry (Bermejo et al., 2000).

Antimicrobial and Anti-Inflammatory Activities

  • Kendre et al. (2012) reported on the synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety, indicating their potential in medicinal chemistry for antimicrobial and anti-inflammatory activities (Kendre et al., 2012).

Diazotransfer Reagent Synthesis

  • Goddard-Borger and Stick (2007) developed a new diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, which can act as a "diazo donor" in converting primary amines into azides and activated methylene substrates into diazo compounds, highlighting the utility of such compounds in organic synthesis (Goddard-Borger & Stick, 2007).

Radiotherapy and Chemotherapy Applications

  • Suto et al. (1991) synthesized and evaluated a series of compounds related to alpha-(1-aziridinylmethyl)-2-nitro-1H-imidazole-1-ethanol as selective hypoxic cell cytotoxic agents and radiosensitizers, indicating the potential of similar compounds in radiotherapy and chemotherapy (Suto et al., 1991).

properties

IUPAC Name

2-[1-(2-bromophenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O4S2/c1-16-7-6-15-13(16)22(18,19)10-8-17(9-10)23(20,21)12-5-3-2-4-11(12)14/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSRZUAWLPTJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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